3,4-二氯苄氧乙酸

描述

3,4-Dichlorobenzyloxyacetic acid, similar to its analogs like 2,4-Dichlorophenoxyacetic acid (2,4-D), is part of a class of organic compounds known for their herbicidal properties. Although specific studies on 3,4-Dichlorobenzyloxyacetic acid are limited, insights can be drawn from research on related compounds. These substances are widely studied for their effects on plant growth regulation and their environmental fate due to widespread agricultural use.

Synthesis Analysis

The synthesis of compounds similar to 3,4-Dichlorobenzyloxyacetic acid often involves multiple steps of organic synthesis. For example, the preparation process for 2,4-Dichlorophenoxyacetic acid, a related compound, has been improved to enhance production rates and reduce experimental conditions, indicating the potential for efficient synthesis methods for chlorinated benzyloxyacetic acids as well (Jin Xiao-long, 2008).

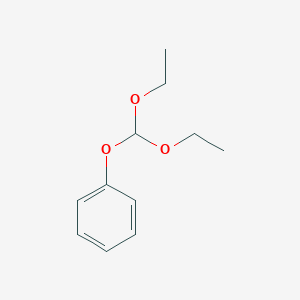

Molecular Structure Analysis

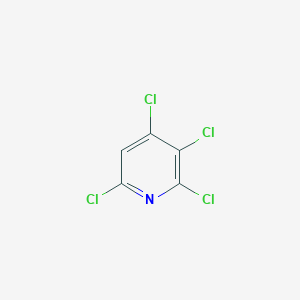

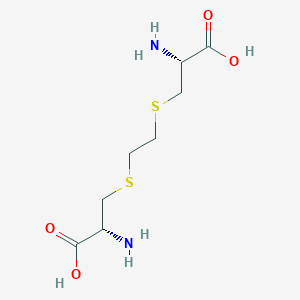

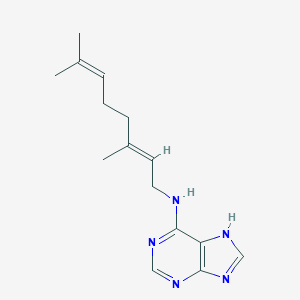

The structure of chlorinated benzyloxyacetic acids is characterized by the presence of chloro groups attached to a benzyloxy moiety, influencing their chemical behavior and biological activity. Molecular docking studies on similar compounds have revealed their interaction mechanisms at the molecular level, providing a basis for understanding the structural aspects of 3,4-Dichlorobenzyloxyacetic acid (N. Naz et al., 2019).

Chemical Reactions and Properties

Chlorinated benzyloxyacetic acids undergo various chemical reactions, including degradation and conjugation processes. For instance, 3,4-Dichlorobenzyloxyacetic acid is extensively metabolized to a taurine conjugate in rats, highlighting its reactivity and the potential for biotransformation (R. Peffer et al., 1987).

Physical Properties Analysis

The physical properties of chlorinated benzyloxyacetic acids, such as solubility and volatility, are influenced by their molecular structure. While specific data on 3,4-Dichlorobenzyloxyacetic acid are not readily available, related studies on compounds like 2,4-Dichlorophenoxyacetic acid provide insights into their behavior in various environmental matrices (N. Jaafarzadeh et al., 2017).

Chemical Properties Analysis

The chemical properties of 3,4-Dichlorobenzyloxyacetic acid, such as reactivity with other substances and degradation pathways, can be understood through studies on similar chlorinated compounds. Photocatalytic degradation research, for example, provides evidence of how such compounds can be broken down under certain conditions, pointing to the environmental fate of 3,4-Dichlorobenzyloxyacetic acid (M. S. Lima et al., 2020).

科学研究应用

3,4-二氯苄氧乙酸在科学研究中的概述

3,4-二氯苄氧乙酸(3,4-DCBAA)是一种在各个科学领域广泛研究的化合物。其主要作用之一是在环境毒理学和农业领域,特别是作为除草剂。然而,它的影响不仅限于这些领域,还包括生化和分子生物学研究。

代谢途径和生物降解

在对大鼠中3,4-DCBAA代谢的研究中发现,这种化合物的大部分以牛磺酸结合物的形式排泄,表明体内存在广泛的代谢和结合反应。这项研究突出了3,4-DCBAA独特的代谢途径及其作为了解牛磺酸结合酶机制的工具的潜力(Peffer et al., 1987)。

除草剂毒理学和环境影响

对于与之密切相关的化合物2,4-二氯苯氧乙酸(2,4-D)的毒理特性进行了广泛分析。这项研究为了解除草剂使用所带来的环境和职业风险提供了见解,强调了其潜在的神经毒性以及对非靶标物种的影响,特别是在水生环境中。这些研究对于了解氯苯氧乙酸类化合物,包括3,4-DCBAA,对更广泛生态系统的影响至关重要(Zuanazzi et al., 2020)。

光催化降解和水处理

使用Fe3O4@WO3/SBA-15等纳米材料在紫外辐射下对2,4-D进行光催化降解的研究显示出从水源中去除这类除草剂的有希望的结果。这对于3,4-DCBAA尤为重要,因为它在结构和功能上与2,4-D相似(Lima et al., 2020)。

未来方向

属性

IUPAC Name |

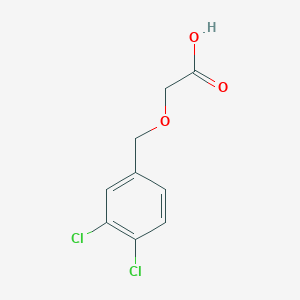

2-[(3,4-dichlorophenyl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZJIYRBTKZIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930360 | |

| Record name | [(3,4-Dichlorophenyl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichlorobenzyloxyacetic acid | |

CAS RN |

13911-20-1, 82513-28-8 | |

| Record name | (3,4-Dichlorophenyl)methoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013911201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorobenzyloxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082513288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3,4-Dichlorophenyl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)methoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。